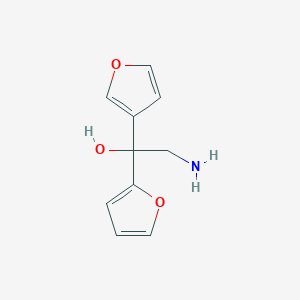
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol, also known as Furfurylamine, is a chemical compound with a molecular formula of C10H11NO2. It is a colorless liquid that is soluble in water and organic solvents. Furfurylamine has been used in a variety of applications, including as a precursor for the synthesis of other chemicals, as a corrosion inhibitor, and as an intermediate in the production of pharmaceuticals. In
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole is not well understood. However, it is believed that 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has also been shown to inhibit the growth of certain bacteria, although the mechanism of this inhibition is not fully understood.
Biochemical and Physiological Effects
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has also been shown to have antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has several advantages and limitations for lab experiments. One advantage of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole is its ability to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. Additionally, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been shown to have antimicrobial and antifungal activity, making it a useful compound for the study of these organisms. However, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has several limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole. One potential direction is the investigation of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole as a potential drug candidate for the treatment of bacterial and fungal infections. Additionally, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole could be further studied as a precursor for the synthesis of other chemicals, including furfuryl alcohol and furfurylamine-based resins. Finally, the mechanism of action of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole could be further investigated to better understand its biochemical and physiological effects.
Métodos De Síntesis
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole can be synthesized using a variety of methods, including the reaction of furfural with ammonia, the reduction of furfuryl alcohol with ammonia, and the reaction of furfuryl chloride with ammonia. The most common method for the synthesis of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole is the reaction of furfural with ammonia. This method involves the reaction of furfural with an excess of ammonia in the presence of a catalyst, such as Raney nickel or platinum, at high pressure and temperature.
Aplicaciones Científicas De Investigación
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been the subject of scientific research due to its potential applications in the synthesis of other chemicals and in the pharmaceutical industry. 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been used as an intermediate in the production of several drugs, including antimalarials, antifungals, and antivirals. Additionally, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been used as a precursor for the synthesis of other chemicals, including furfuryl alcohol and furfurylamine-based resins.
Propiedades
IUPAC Name |
2-amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-7-10(12,8-3-5-13-6-8)9-2-1-4-14-9/h1-6,12H,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSNLIISBFRWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)
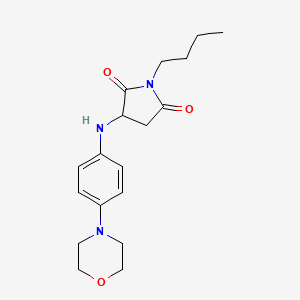
![N-[5-Fluoro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2539773.png)
![2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2539775.png)
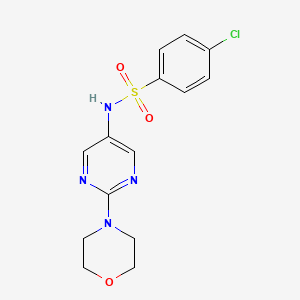
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2539778.png)
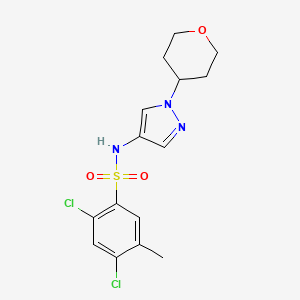

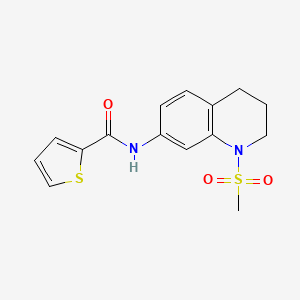
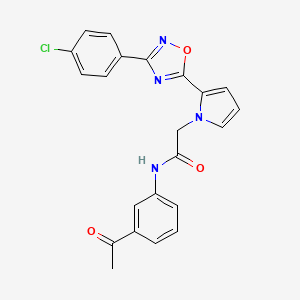
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2539789.png)
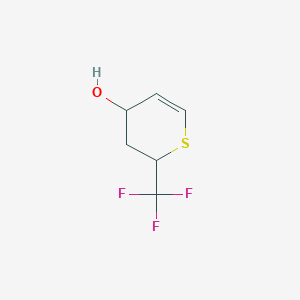
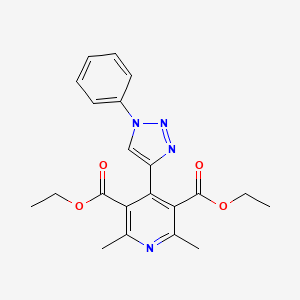
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2539794.png)